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Introduction
JNJ-40411813, also known as ADX71149, is a potent and selective positive allosteric

modulator (PAM) of the metabotropic glutamate receptor 2 (mGlu2).[1][2] As a PAM, JNJ-
40411813 binds to an allosteric site on the mGlu2 receptor, enhancing the receptor's response

to the endogenous ligand, glutamate.[1][3] The mGlu2 receptor is a G-protein coupled receptor

(GPCR) that is traditionally coupled to the Gi/o signaling pathway, leading to the inhibition of

adenylyl cyclase. To facilitate a high-throughput screening-compatible calcium mobilization

assay, the mGlu2 receptor can be co-expressed with a promiscuous G-protein, such as Gα16,

in a host cell line (e.g., HEK293).[1][4][5] The Gα16 protein allows the Gi/o-coupled receptor to

signal through the phospholipase C (PLC) pathway, resulting in an increase in intracellular

calcium upon agonist stimulation. This application note provides a detailed protocol for utilizing

a calcium mobilization assay to characterize the activity of JNJ-40411813 on the mGlu2

receptor.

Signaling Pathway and Assay Principle
The canonical signaling of the mGlu2 receptor involves the inhibition of adenylyl cyclase.

However, in this assay, the co-transfection of the Gα16 protein redirects the signal transduction

pathway. Upon binding of glutamate to the mGlu2 receptor, and in the presence of the PAM

JNJ-40411813, the receptor undergoes a conformational change that activates the Gα16

protein. Activated Gα16, in turn, stimulates phospholipase C (PLC), which hydrolyzes
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phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol

(DAG). IP3 then binds to its receptor on the endoplasmic reticulum, triggering the release of

stored calcium into the cytoplasm. This transient increase in intracellular calcium can be

detected by a fluorescent calcium indicator, such as Fluo-4 AM.
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Caption: mGlu2 receptor signaling with Gα16.

Data Presentation
The following table summarizes the in vitro potency of JNJ-40411813 in a calcium mobilization

assay.

Compound Cell Line Assay Type EC50 (nM) Reference

JNJ-40411813

HEK293 co-

transfected with

hmGlu2 and

Gα16

Calcium

Mobilization
64 ± 29 [1][4][5]

Experimental Protocols
This section details the methodology for measuring JNJ-40411813-mediated potentiation of

glutamate-induced intracellular calcium mobilization.

Materials and Reagents
HEK293 cells stably co-expressing human mGlu2 receptor and Gα16 protein
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Dulbecco's Modified Eagle's Medium (DMEM)

Fetal Bovine Serum (FBS)

Penicillin-Streptomycin

Trypsin-EDTA

Phosphate-Buffered Saline (PBS)

JNJ-40411813

L-Glutamate

Fluo-4 AM

Pluronic F-127

Probenecid

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

96-well or 384-well black, clear-bottom microplates

Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation)

Step-by-Step Protocol
1. Cell Culture and Seeding:

Culture the HEK293-hmGlu2-Gα16 cells in DMEM supplemented with 10% FBS and 1%

penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.

The day before the assay, harvest the cells using Trypsin-EDTA and seed them into a 96-well

black, clear-bottom microplate at a density of 40,000 to 80,000 cells per well.[6][7]

Incubate the plate overnight at 37°C with 5% CO2 to allow for cell attachment.

2. Dye Loading:
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Prepare a Fluo-4 AM loading buffer. A typical composition is HBSS with 20 mM HEPES, 2.5

mM probenecid, 2 µM Fluo-4 AM, and 0.02% Pluronic F-127.[8]

Aspirate the culture medium from the cell plate and wash the cells once with HBSS.

Add 100 µL of the Fluo-4 AM loading buffer to each well.

Incubate the plate at 37°C for 1 hour in the dark.[9]

Following incubation, wash the cells twice with HBSS containing 2.5 mM probenecid to

remove extracellular dye.

Add 100 µL of HBSS with 2.5 mM probenecid to each well and incubate at room temperature

for 30 minutes to allow for complete de-esterification of the dye.[8]

3. Compound Preparation:

Prepare a stock solution of JNJ-40411813 in DMSO.

Perform serial dilutions of JNJ-40411813 in HBSS to create a range of concentrations for

testing.

Prepare a stock solution of L-glutamate in HBSS. The final concentration of glutamate used

should be at the EC20 to EC50 range to observe the potentiation by the PAM. A

concentration of 4 µM glutamate has been previously used.[1]

4. Calcium Mobilization Measurement:

Place the cell plate into a fluorescence plate reader equipped with an automated injection

system.

Set the instrument to measure fluorescence intensity at an excitation wavelength of ~490 nm

and an emission wavelength of ~525 nm.[7]

Record a stable baseline fluorescence for 10-20 seconds.

The instrument's automated injector will first add the different concentrations of JNJ-
40411813 (or vehicle) to the wells.
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After a short pre-incubation period with JNJ-40411813 (e.g., 2-5 minutes), the instrument will

then add the EC20 concentration of L-glutamate to the wells.

Continue to record the fluorescence signal for a period sufficient to capture the peak

response and its subsequent decay (e.g., 120-180 seconds).

Experimental Workflow
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Calcium Mobilization Assay Workflow
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Caption: Workflow for the calcium mobilization assay.
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Data Analysis
The fluorescence signal is typically measured as Relative Fluorescence Units (RFU). The

change in fluorescence (ΔRFU) is calculated by subtracting the baseline fluorescence from the

peak fluorescence after the addition of glutamate. The data should be normalized by

expressing the response in each well as a percentage of the maximal response. The EC50

value for JNJ-40411813 can then be determined by fitting the concentration-response data to a

four-parameter logistic equation using a suitable software package.
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Issue Possible Cause Solution

Low Signal-to-Noise Ratio Low dye loading efficiency

Optimize Fluo-4 AM

concentration and incubation

time. Ensure Pluronic F-127 is

used.

Low receptor expression

Verify the expression level of

mGlu2 and Gα16 in the cell

line.

Cell health issues

Ensure cells are healthy and

not over-confluent. Use fresh

cells for the assay.

High Background

Fluorescence

Incomplete removal of

extracellular dye

Ensure thorough washing after

dye loading.

Autofluorescence of

compounds

Run a control with compound

and no cells to check for

autofluorescence.

Inconsistent Results
Variation in cell number per

well

Ensure even cell seeding and

a confluent monolayer.

Inconsistent dye loading
Prepare a master mix of the

loading buffer for all wells.

Temperature fluctuations

Maintain a constant

temperature throughout the

assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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